A Comprehensive Technical Guide to the Chemical Structure and Activity of Coprine
A Comprehensive Technical Guide to the Chemical Structure and Activity of Coprine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of coprine (B1669430), a mycotoxin found in several species of mushrooms, most notably the common ink cap (Coprinopsis atramentaria). While the mushroom is edible, consumption with alcohol induces a severe disulfiram-like reaction. This guide details the chemical nature of coprine, its mechanism of action as an inhibitor of aldehyde dehydrogenase, and the methodologies for its synthesis and isolation.
Chemical Identity and Physicochemical Properties
Coprine is a non-proteinogenic L-alpha-amino acid.[1][2] Structurally, it is a derivative of L-glutamine where a hydrogen on the amide nitrogen is substituted with a 1-hydroxycyclopropyl group.[1][2][3] This unique cyclopropanone (B1606653) equivalent is a key feature of its chemical structure and reactivity.[4][5] The official IUPAC name for coprine is (2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid.[1][6]
The core chemical and physical properties of coprine are summarized in the table below, providing a quantitative overview for research and laboratory applications.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid | [1][3][6] |
| Molecular Formula | C₈H₁₄N₂O₄ | [2][3][6][7][8] |
| Molecular Weight | 202.21 g/mol | [1][2][3][6][8] |
| CAS Number | 58919-61-2 | [3][6] |
| Melting Point | 197 to 199 °C (387 to 390 °F; 470 to 472 K) | [6] |
| Predicted Boiling Point | 533.4 ± 50.0 °C | [9] |
| Predicted pKa | 2.22 ± 0.10 | [9] |
| Predicted Density | 1.40 ± 0.1 g/cm³ | [9] |
Mechanism of Action: Aldehyde Dehydrogenase Inhibition
Coprine itself is not the active inhibitor of aldehyde dehydrogenase (ALDH).[10][11] It functions as a prodrug that is hydrolyzed in vivo to form L-glutamic acid and the active metabolite, 1-aminocyclopropanol (B1218379).[6][12][13] This metabolite is responsible for the potent and irreversible inhibition of the ALDH enzyme.[10]
The inhibition mechanism involves the conversion of 1-aminocyclopropanol to cyclopropanone hydrate.[6] This reactive species then forms a covalent bond with a thiol group, specifically at the Cys302 residue, within the active site of the ALDH enzyme, thereby deactivating it.[10]
When ethanol (B145695) is consumed, it is first metabolized by alcohol dehydrogenase to acetaldehyde (B116499). Normally, ALDH rapidly metabolizes the toxic acetaldehyde into non-toxic acetate.[12] However, when ALDH is inhibited by coprine's metabolite, acetaldehyde accumulates in the bloodstream, leading to the characteristic symptoms of the "Coprinus syndrome," which include facial flushing, nausea, vomiting, palpitations, and headache.[6][7][14] These symptoms can occur if alcohol is consumed up to five days after ingesting coprine-containing mushrooms.[6][15]
The following diagram illustrates the metabolic pathway of ethanol and the inhibitory action of coprine.
Experimental Protocols
The isolation of coprine from its primary natural source, the Coprinus atramentarius mushroom, has been described in the scientific literature.[4][11][16] The general procedure involves the extraction of the compound from the fruiting bodies of the mushroom, followed by purification steps.
Protocol Summary:
-
Extraction: Fresh or preserved mushroom tissue is homogenized and extracted with a suitable solvent system, typically aqueous ethanol, to solubilize coprine and other polar compounds.
-
Purification: The crude extract is subjected to a series of chromatographic techniques. These may include ion-exchange chromatography to separate compounds based on charge, followed by molecular sieve chromatography (e.g., gel filtration) to separate by size.[17]
-
Characterization: The purified fraction is analyzed using spectroscopic methods (e.g., NMR, Mass Spectrometry) and chemical analysis to confirm the structure and purity of the isolated coprine.[11] Acid hydrolysis is used to confirm the L-glutamic acid backbone.[5]
Chemical synthesis provides a reliable method for obtaining pure coprine for research purposes, avoiding the complexities of natural product isolation.[4][6] The synthesis is centered around the N-acylation of 1-aminocyclopropanol.[6][18]
Protocol Summary:
-
Precursor Synthesis: The key precursor, 1-aminocyclopropanol, is unstable. Therefore, it is typically generated in situ from its more stable hydrochloride salt (1-hydroxycyclopropylammonium chloride).[4][6][18]
-
N-Acylation Reaction: The 1-aminocyclopropanol hydrochloride is reacted with a protected L-glutamic acid derivative, such as N-phthaloyl-L-glutamic anhydride. This reaction forms the amide bond characteristic of coprine.[6]
-
Deprotection: The protecting group (e.g., phthaloyl) is removed from the glutamic acid portion of the molecule. This is often achieved using hydrazine (B178648) at a controlled pH.[5][6]
-
Purification: The final product, coprine, is purified from the reaction mixture using standard techniques like recrystallization or chromatography.
The logical workflow for the chemical synthesis of coprine is depicted below.
Toxicological and Pharmacological Significance
The potent inhibitory effect of coprine on aldehyde dehydrogenase has led to research into its potential use as an alcohol-aversion agent, similar to disulfiram (B1670777) (Antabuse®).[6] However, studies have revealed long-term gonadotoxic effects in animal models, making it unsuitable for therapeutic use in humans.[13] Its primary significance remains in the field of toxicology and as a tool for studying the function and inhibition of ALDH enzymes. The interaction is a classic example of how a naturally occurring compound can profoundly alter metabolic pathways, providing a valuable case study for toxicologists and drug development professionals.
References
- 1. Coprine | C8H14N2O4 | CID 108079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
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- 4. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Isolation and structure of coprine, a novel physiologically active cyclopropanone derivative from Coprinus atramentarius and its synthesis via 1-aminocyclopropanol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Coprine - Wikipedia [en.wikipedia.org]
- 7. antropocene.it [antropocene.it]
- 8. Coprine | TargetMol [targetmol.com]
- 9. coprine CAS#: 58919-61-2 [chemicalbook.com]
- 10. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and structural studies of coprine, the disulfiram-like constituent of Coprinus atramentarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. #095: Coprine – Fungus Fact Friday [fungusfactfriday.com]
- 13. Coprinopsis atramentaria - Wikipedia [en.wikipedia.org]
- 14. MykoWeb: Toxic Fungi of Western North America [mykoweb.com]
- 15. medicalalgorithms.com [medicalalgorithms.com]
- 16. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; Syntheses of coprine and related cyclopropa4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Purification and activities of an alkaline protein from mushroom Coprinus comatus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and structure of coprine, the in vivo aldehyde dehydrogenase inhibitor in Coprinus atramentarius; syntheses of coprine and related cyclopropanone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
